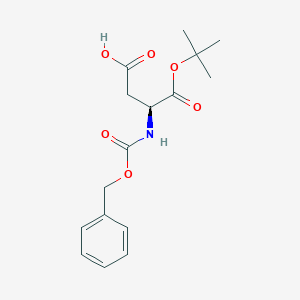

(S)-2-Benzyloxycarbonylamino-succinic Acid 1-tert-butyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

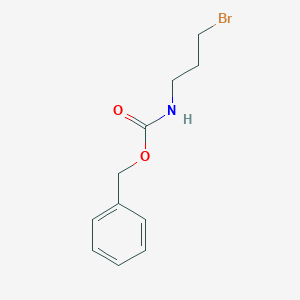

The compound is a derivative of succinic acid, which is a dicarboxylic acid. The “tert-butyl ester” part suggests that the hydrogen of one of the carboxylic acid groups has been replaced by a tert-butyl group . The “benzyloxycarbonylamino” part suggests the presence of a benzyloxycarbonyl protecting group, commonly used in peptide synthesis .

Synthesis Analysis

While specific synthesis methods for this compound were not found, tert-butyl esters are often synthesized through the reaction of the corresponding carboxylic acid with tert-butanol in the presence of an acid catalyst . The benzyloxycarbonyl group can be introduced through the reaction of the corresponding amine with benzyloxycarbonyl chloride .Molecular Structure Analysis

The molecular structure of this compound would likely show a succinic acid backbone with a tert-butyl ester group and a benzyloxycarbonyl group attached .Chemical Reactions Analysis

Tert-butyl esters are known to undergo reactions such as solvolysis . The benzyloxycarbonyl group can be removed under mildly acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Tert-butyl esters generally have low polarity and are resistant to hydrolysis .Scientific Research Applications

Environmental Science and Toxicology

Synthetic Phenolic Antioxidants

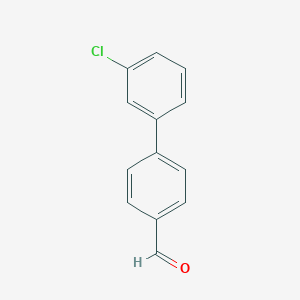

Studies have focused on the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), which share structural similarities with benzyloxycarbonyl groups. These compounds have been detected in various environmental matrices, and concerns have been raised about their potential toxicity, including hepatic toxicity and endocrine-disrupting effects. Future research directions include investigating novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Biotechnology and Bioengineering

Bio-based Chemical Production

The development of bio-based chemicals, such as bio-succinic acid, from renewable resources has gained significant attention. Bio-succinic acid is a key platform chemical for producing various industrial chemicals. The environmentally friendly production process, utilizing CO2 and renewable feedstocks, highlights a shift towards sustainable chemical manufacturing. Research into optimizing these processes and exploring new feedstocks remains a priority (Sharma, Sarma, & Brar, 2020).

Chemical Engineering and Process Optimization

Bioreactors for Succinic Acid Production

The design and operation of bioreactors for succinic acid production have been extensively reviewed. Strategies include using immobilized biocatalysts and integrating fermentation and separation systems. This research underscores the importance of bioreactor performance in achieving economically feasible succinate production processes (Ferone, Raganati, Olivieri, & Marzocchella, 2019).

Environmental Fate and Behavior

Parabens in Aquatic Environments

Research on parabens, which are structurally related to esters like "(S)-2-Benzyloxycarbonylamino-succinic Acid 1-tert-butyl Ester," has provided insights into their occurrence, fate, and behavior in aquatic environments. Despite effective removal from wastewater, parabens persist in surface water and sediments, raising concerns about their environmental impact and the need for further studies on their toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).

Mechanism of Action

properties

IUPAC Name |

(3S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c1-16(2,3)23-14(20)12(9-13(18)19)17-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRXXPBUFHOMPN-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]thiazole-5-carbaldehyde](/img/structure/B112578.png)

![1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine](/img/structure/B112579.png)

![3-[3-(Benzyloxy)phenyl]aniline](/img/structure/B112584.png)

![4-[3-(Benzyloxy)phenyl]aniline](/img/structure/B112590.png)

![2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile](/img/structure/B112592.png)